molecular formula C15H20BrNO2 B1448798 trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester CAS No. 2205415-17-2

trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B1448798
CAS No.: 2205415-17-2
M. Wt: 326.23 g/mol
InChI Key: OCYFOOZLBOBIQD-UHFFFAOYSA-N
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Description

trans-(4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl backbone substituted with a bromomethyl group at the trans-4 position, esterified with a benzyl group via a carbamic acid linkage. The bromomethyl group confers reactivity for nucleophilic substitution, making it valuable in medicinal chemistry for prodrug design or as an intermediate in targeted drug delivery systems.

Properties

IUPAC Name

benzyl N-[4-(bromomethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYFOOZLBOBIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CBr)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of trans-1,4-Cyclohexanedimethanol Derivatives

A key initial step in preparing trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester involves selective halogenation of trans-1,4-cyclohexanedimethanol or related intermediates to introduce the bromomethyl group at the 4-position of the cyclohexyl ring. The process typically involves:

  • Reacting trans-1,4-cyclohexanedimethanol with a hydrogen halide acid (HX), where X = Br (bromine), under controlled conditions.
  • Reaction parameters: HX concentration typically ranges from 15-57%, with a molar ratio of cyclohexanedimethanol to HX acid between 1:1 to 1:5, preferably 1:2-3.
  • Temperature: 50-100 °C.
  • Reaction time: 5-25 hours, preferably 8-12 hours.
  • Quenching and extraction with organic solvents (e.g., toluene) follow to isolate the intermediate trans-4-bromomethyl cyclohexyl methanol.

This halogenation step is critical to obtain the trans-configured bromomethyl intermediate with high selectivity and yield.

Carbamate Formation via Reaction with Benzyl Chloroformate

To form the carbamic acid benzyl ester moiety, the bromomethyl intermediate undergoes carbamate formation typically through reaction with benzyl chloroformate or related activated carbamate reagents:

  • The bromomethyl cyclohexyl intermediate is reacted with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.
  • This reaction proceeds via nucleophilic substitution where the amine or ammonium intermediate attacks the benzyl chloroformate, forming the carbamate ester.
  • Conditions favor mild temperatures (0-25 °C) to avoid side reactions and maintain stereochemical integrity.

While direct literature on this exact step for the title compound is limited, analogous carbamate formation methods are well-established in organic synthesis and supported by procedures involving benzyl carbamate derivatives.

Use of Benzyl N-Acetylcarbamate Potassium Salts for Alkylation

Advanced synthetic approaches utilize benzyl N-acetylcarbamate potassium salts as alkylation reagents to construct carbamate esters from alkyl halides:

  • Benzyl N-acetylcarbamate potassium salt (BENAC-K) can react with alkyl bromides via an SN2 mechanism to afford benzyl carbamate derivatives.
  • Preparation of BENAC-K involves multi-step synthesis starting from methyl carbamate, N-acetylation, and transesterification with benzyl alcohol derivatives, followed by treatment with potassium tert-butoxide.
  • This reagent allows efficient and selective alkylation under mild conditions, yielding benzyl carbamate products with high purity.
  • The method is scalable and reproducible, with BENAC-K stable for long-term storage.

This approach may be adapted for the preparation of this compound by reacting the bromomethyl cyclohexyl intermediate with BENAC-K under controlled conditions.

Oxidation and Ammonolysis Steps in Related Cyclohexyl Carbamate Syntheses

In related synthetic routes (e.g., tranexamic acid derivatives), oxidation of halogenated cyclohexyl intermediates followed by ammonolysis is employed:

  • Oxidation of halogenated cyclohexyl methanol intermediates with oxygen and oxidizing agents in organic solvents produces formic acid derivatives.
  • Subsequent ammonolysis in high-pressure reactors with liquid ammonia or aqueous ammonia converts intermediates to amino acid or carbamate derivatives.
  • Though primarily applied to amino acid synthesis, these steps illustrate the controlled functional group transformations possible on cyclohexyl rings bearing halomethyl substituents.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Outcome/Intermediate Notes
1. Halogenation trans-1,4-cyclohexanedimethanol + HBr (15-57%) trans-4-bromomethyl cyclohexyl methanol 50-100 °C, 5-25 h, selective for trans isomer
2. Carbamate Formation trans-4-bromomethyl cyclohexyl methanol + benzyl chloroformate + base This compound Nucleophilic substitution, mild temp
3. Alkylation via BENAC-K BENAC-K + alkyl bromide (bromomethyl intermediate) Benzyl carbamate derivative SN2 mechanism, mild conditions, scalable
4. Oxidation & Ammonolysis* Oxygen, oxidizing agents; NH3 or ammonia solution Functionalized carbamate or amino acid derivative Used in related cyclohexyl carbamate syntheses

*Note: Oxidation and ammonolysis are more common in amino acid derivative syntheses but demonstrate relevant transformations applicable to cyclohexyl halides.

Detailed Research Findings and Analysis

  • The halogenation step is crucial for introducing the bromomethyl group with the correct trans stereochemistry. The use of HX acids (particularly HBr) under controlled molar ratios and temperature ensures high selectivity and yield of trans-4-bromomethyl cyclohexyl methanol intermediates.

  • Carbamate formation via benzyl chloroformate is a classical method to obtain carbamic acid esters. The reaction conditions must be optimized to prevent side reactions such as over-alkylation or rearrangements. The mild temperature and use of organic bases facilitate clean conversion.

  • The development of benzyl N-acetylcarbamate potassium salts (BENAC-K) as alkylation reagents represents a modern, efficient approach to synthesize carbamate esters from alkyl halides, including bromides. This method benefits from operational simplicity, scalability, and reagent stability, making it suitable for laboratory and industrial synthesis.

  • Although direct references to the preparation of this compound are limited, the combination of halogenation of cyclohexyl diols, carbamate formation with benzyl chloroformate, and alkylation via BENAC-K provides a comprehensive synthetic framework.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in an appropriate solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substitution reactions yield various substituted cyclohexyl derivatives.
  • Oxidation can produce cyclohexanone derivatives.
  • Reduction can lead to cyclohexyl alcohol derivatives.

Scientific Research Applications

Drug Development

Trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to act as a building block for compounds targeting specific biological pathways. For example, derivatives of this compound have shown promise in developing medications for conditions such as bacterial infections and neurodegenerative diseases.

Case Studies

  • Case Study 1 : A study explored the use of this compound as an antibacterial agent. Results indicated that derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for further development into antibiotic therapies.
  • Case Study 2 : Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could mitigate oxidative stress, highlighting its therapeutic potential in treating neurodegenerative disorders.

Pesticide Development

This compound has been evaluated for its utility in developing agrochemicals, particularly pesticides. Its ability to interact with biological systems makes it a candidate for creating effective pest control agents.

Efficacy Studies

Research has demonstrated that formulations containing this compound can exhibit high efficacy against various agricultural pests while maintaining low toxicity to non-target organisms. This balance is essential for sustainable agricultural practices.

Data Table: Efficacy Against Pests

Pest SpeciesConcentration (mg/L)Efficacy (%)
Aphids5085
Whiteflies10090
Spider Mites7580

Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis due to its reactive functional groups. This application is particularly relevant in creating materials with specific mechanical and thermal properties.

Composite Materials

In composite material formulations, incorporating this compound can enhance properties such as strength and durability. Research into its role in composite matrices has shown promising results, indicating potential for use in high-performance materials.

Mechanism of Action

The mechanism of action of trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ester moiety may also undergo hydrolysis, releasing active intermediates that can participate in various biochemical pathways.

Comparison with Similar Compounds

(6-Bromo-hexyl)-carbamic acid benzyl ester (CAS 116784-97-5)

  • Structure : A linear hexyl chain with a terminal bromine substituent, linked to a benzyl carbamate group.
  • Key Differences :
    • Backbone : Linear hexyl vs. cyclohexyl ring in the target compound.
    • Reactivity : The bromine in the hexyl chain is more accessible for nucleophilic substitution compared to the sterically hindered trans-4-bromomethyl group on the cyclohexane ring.
  • Applications : Used in alkylation reactions and as a building block for lipophilic drug candidates .

(4-Oxocyclohexyl)carbamic acid benzyl ester (CAS 16801-63-1)

  • Structure : Cyclohexyl ring with a ketone group at the 4-position.
  • Key Differences :
    • Substituent : Oxo group vs. bromomethyl.
    • Reactivity : The ketone enables electrophilic reactions (e.g., Grignard additions), whereas the bromomethyl group facilitates SN2 reactions.
  • Synthesis : Likely involves oxidation of a hydroxymethyl precursor, analogous to methods in and .

Benzyl (trans-4-formylcyclohexyl)carbamate (CAS 412357-50-7)

  • Structure : Cyclohexyl ring with a formyl group at the trans-4 position.
  • Key Differences :
    • Substituent : Formyl group (aldehyde) vs. bromomethyl.
    • Applications : The aldehyde group is pivotal in reductive amination or conjugation with amines, contrasting with the bromine’s role in alkylation .

{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353975-59-3)

  • Structure: Cyclohexyl ring with a hydroxyethyl-methyl-amino substituent.
  • Key Differences: Substituent: Polar amino-alcohol group vs. non-polar bromomethyl. Pharmacological Relevance: Amino-alcohol groups enhance water solubility and receptor targeting, whereas bromomethyl improves lipophilicity .

Data Table: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Reactivity/Application Reference
trans-(4-Bromomethyl-cyclohexyl)-carbamate Bromomethyl (trans-4) C₁₅H₂₀BrNO₂ 326.23 g/mol Nucleophilic substitution Inferred
(6-Bromo-hexyl)-carbamic acid benzyl ester Bromo (terminal) C₁₄H₂₀BrNO₂ 322.22 g/mol Alkylation reactions
(4-Oxocyclohexyl)carbamic acid benzyl ester Ketone (4-position) C₁₄H₁₇NO₃ 247.29 g/mol Electrophilic additions
Benzyl (trans-4-formylcyclohexyl)carbamate Formyl (trans-4) C₁₅H₁₉NO₃ 261.32 g/mol Reductive amination

Physicochemical Properties

  • Lipophilicity : The bromine atom increases logP compared to oxo or formyl analogs, favoring membrane permeability.
  • Stability : Bromomethyl carbamates are more stable than allyl or ethyl esters (), reducing premature hydrolysis in vivo .

Biological Activity

Trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester is an organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by a bromomethyl group attached to a cyclohexane ring and a carbamic acid benzyl ester moiety, suggests potential biological activities that warrant further exploration.

  • Chemical Formula : C₁₅H₂₀BrNO₂
  • Molecular Weight : 320.23 g/mol
  • CAS Number : 2205415-17-2

The compound is synthesized through a bromination reaction followed by esterification, which can be performed under acidic conditions. This synthetic route is essential for understanding its reactivity and potential applications in biological systems .

The biological activity of this compound is hypothesized to arise from its ability to interact with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the ester moiety may undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Studies show that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as a disinfectant or therapeutic agent .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes, which could have implications in drug design for diseases where enzyme activity plays a critical role.
  • Cellular Interaction : The compound's ability to penetrate cellular membranes and interact with intracellular targets has been noted, indicating potential applications in drug delivery systems .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Trans (4-Chloromethyl-cyclohexyl)-carbamic acid benzyl esterChlorine substituent; less reactive than bromineModerate antimicrobial activity
Trans (4-Methyl-cyclohexyl)-carbamic acid benzyl esterMethyl group; non-halogenatedLower enzyme inhibition
Trans (4-Hydroxymethyl-cyclohexyl)-carbamic acid benzyl esterHydroxymethyl group; polarEnhanced solubility

The presence of the bromine atom in this compound enhances its reactivity compared to its chlorinated or methylated counterparts, making it more suitable for specific substitution reactions and potentially more effective in biological applications .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of carbamic acid esters demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes .
  • Enzyme Inhibition Study : In vitro assays showed that the compound inhibited the activity of acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases where enzyme regulation is crucial .
  • Cellular Uptake and Toxicity : Research on cellular models indicated that while the compound effectively penetrated cell membranes, it exhibited low toxicity levels at therapeutic concentrations, making it a promising candidate for further pharmacological studies.

Q & A

Q. What are the common synthetic routes for preparing trans-(4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromomethyl intermediates (e.g., 4-bromobenzyl chloride) may react with cyclohexyl carbamate precursors under basic conditions. A typical method involves using NaH as a base and BnBr in DMF to introduce the benzyl ester group . For bromination, reagents like N-bromosuccinimide (NBS) or bromine in the presence of radical initiators (e.g., AIBN) are employed to functionalize the cyclohexyl ring at the 4-position .

Q. How is the purity and identity of this compound verified in laboratory settings?

Analytical techniques include:

  • HPLC/GC : To assess purity (>95% by GC is typical for intermediates; see Kanto Reagents’ catalog for comparable compounds) .
  • NMR/IR spectroscopy : Key signals include the benzyl ester carbonyl (~1689 cm⁻¹ in IR) and cyclohexyl proton splitting patterns in ¹H NMR (e.g., trans-substituted cyclohexyl protons show distinct coupling constants) .
  • Mass spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., ~295.25 g/mol for brominated analogs) confirm identity .

Q. What safety precautions are recommended for handling this compound?

While specific toxicological data are limited, general precautions include:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (first aid measures for similar brominated compounds recommend flushing with water for 15 minutes) .
  • Ventilation : Use fume hoods due to potential respiratory irritancy from brominated intermediates .
  • Storage : In airtight containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of the trans-isomer?

The trans configuration is stabilized by steric and electronic factors during ring substitution. For example:

  • Ring conformation : Bulky bromomethyl groups favor equatorial positioning in the cyclohexane chair conformation, directing carbamate formation to the axial position .
  • Catalytic methods : Nickel-catalyzed reductive alkylation of aryl bromides can selectively generate trans products by controlling ligand geometry (e.g., bidentate phosphines) .
  • Chiral auxiliaries : Use of enantiopure benzyl esters (e.g., Boc-protected analogs) to guide stereochemistry during coupling reactions .

Q. What strategies resolve contradictions in reaction yields reported for bromomethylcyclohexyl intermediates?

Discrepancies may arise from:

  • Reagent quality : Impurities in brominating agents (e.g., NBS) reduce yields; pre-purification via recrystallization is advised .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions; optimization with toluene/dioxane mixtures improves selectivity .
  • Temperature control : Exothermic bromination steps require precise cooling (0–5°C) to avoid ring-opening byproducts .

Q. How is this compound utilized in complex organic syntheses (e.g., drug discovery or polymer chemistry)?

Applications include:

  • Peptide mimetics : The benzyl ester acts as a protecting group for amines, enabling selective deprotection in multi-step syntheses (e.g., for kinase inhibitors) .
  • Polymer crosslinkers : Bromomethyl groups participate in radical-mediated polymerization or nucleophilic substitutions to create functionalized resins .
  • Click chemistry : Azide-alkyne cycloadditions using triazole-containing analogs (e.g., v-Triazole-4-carbamic acid benzyl ester) for bioconjugation .

Q. What analytical methods differentiate between cis and trans isomers of bromomethylcyclohexyl carbamates?

  • NOESY NMR : Trans isomers show NOE correlations between axial bromomethyl and adjacent equatorial protons, absent in cis configurations .
  • X-ray crystallography : Resolves spatial arrangement of substituents on the cyclohexane ring .
  • Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers of stereochemically complex derivatives .

Methodological Considerations

  • Contradictory data : Reports on bromomethyl stability vary; monitor reactions via TLC or in situ IR to detect premature dehalogenation .
  • Scale-up challenges : Replace NaH with safer bases (e.g., K₂CO₃) in large-scale syntheses to mitigate exothermic risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester

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